N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-2-yl group and a carboxamide moiety. The carboxamide side chain includes a 4-methoxyphenylethyl group, which introduces aromatic and electron-donating properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-4-15(5-7-16)8-11-20-18(21)19(9-12-23-13-10-19)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLTARIBKQVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenethylamine with thiophene-2-carboxylic acid under specific conditions to form the desired oxane ring structure. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxane ring and the subsequent carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Carboxamides
a. 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid Derivatives ()
- Structure : Features a thiophen-2-yl group attached to an isoxazole ring and a carboxylic acid/carboxamide group.
- Key Differences: The isoxazole core (vs. oxane in the target compound) and diethylaminophenyl substituent (vs. methoxyphenylethyl) may alter electronic properties and bioavailability.
- Research Findings : Optimized synthesis methods (e.g., Oxone®-mediated cyclization) yield high-purity intermediates, suggesting the thiophene-isoxazole scaffold is synthetically accessible for drug discovery .
b. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide ()
- Structure: Substituted thiophene carboxamide with a chlorophenyl and methylphenylimino group.
- Pharmacological Activities : Demonstrates broad-spectrum activity, including analgesic and anti-inflammatory effects, attributed to the thiophene core’s electronic flexibility.
- Comparison : The target compound’s oxane ring may enhance metabolic stability compared to the simpler thiophene backbone here, though both share carboxamide functionalization .
Oxane (Tetrahydropyran) Ring Derivatives
a. 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide ()
- Structure: Contains an oxane ring with a hydroxamic acid (N-hydroxy carboxamide) and a chlorophenoxy phenylthio group.
- Key Differences : The hydroxamic acid moiety (vs. methoxyphenylethyl carboxamide) could enable metal chelation, making it a candidate for protease inhibition.
- Hypothetical Comparison: The target compound’s methoxyphenyl group may favor lipophilicity and blood-brain barrier penetration, whereas the chlorophenoxy group in this analog could enhance electrophilic reactivity .
Methoxyphenylethyl-Substituted Compounds
a. Formoterol-Related Compounds ()
- Structure: β2-adrenergic agonists with 4-methoxyphenylethylamino groups attached to ethanolamine cores.
- Pharmacological Role : These compounds act as bronchodilators due to their β2 receptor affinity.
- Comparison: While the target compound shares the 4-methoxyphenylethyl motif, its carboxamide and oxane-thiophene core diverge significantly from Formoterol’s ethanolamine structure, likely directing it toward distinct targets (e.g., enzymes vs. G-protein-coupled receptors) .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Advantages: The oxane ring in the target compound may improve metabolic stability over linear thiophene derivatives, while the methoxyphenylethyl group could enhance receptor binding compared to chlorophenoxy or hydroxamic acid analogs.
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the evidence. Future studies should evaluate its affinity for targets such as serotonin receptors or cytochrome P450 enzymes, inferred from structural parallels .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, with the CAS number 877651-08-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C19H23NO3S
- Molecular Weight : 345.46 g/mol
- IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yl-oxane-4-carboxamide
- Chemical Structure :
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : A derivative with a phenoxy-N-arylacetamide scaffold demonstrated notable antimicrobial activity against various bacterial strains (Berest et al., 2011; Patel et al., 2013). This suggests that this compound may also possess similar properties due to its structural analogies.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- Case Study : Compounds featuring the methoxyphenyl group have shown promising results against human liver carcinoma cell lines (HEPG2). For example, a study found that certain phenoxy-N-substituted derivatives exhibited high potency against these cancer cells (Rani et al., 2014).
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that interactions involving hydrogen bonding and hydrophobic effects play crucial roles in its activity against target cells.
Table 1: Summary of Biological Activities
| Activity Type | Reference(s) | Observations |
|---|---|---|
| Antimicrobial | Berest et al. (2011), Patel et al. (2013) | Significant inhibition of bacterial growth |
| Anticancer | Rani et al. (2014) | High potency against HEPG2 cancer cell line |
| Anti-inflammatory | Rani et al. (2014) | Notable reduction in inflammation markers |
Toxicity and Safety
While the compound shows promise, it is essential to consider toxicity and safety profiles:
- Safety Assessment : Preliminary studies indicate that similar compounds may have varying degrees of toxicity, necessitating further evaluation of this compound in controlled environments.
Future Directions
The potential implications of this compound in various fields such as medicinal chemistry and pharmacology are significant. Future research should focus on:
- Detailed mechanism studies to elucidate how this compound interacts with biological systems.
- Expanded in vitro and in vivo testing to assess therapeutic efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
